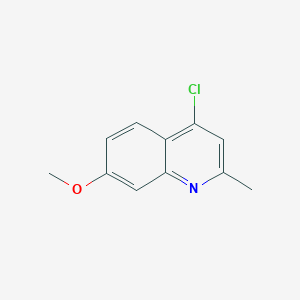

4-Chloro-7-methoxy-2-methylquinoline

Beschreibung

Molecular Architecture and Substituent Effects

The molecular architecture of this compound is built upon the quinoline framework, a bicyclic aromatic system consisting of fused benzene and pyridine rings. The strategic placement of substituents significantly influences the electronic properties and reactivity patterns of the molecule. The chlorine substituent at the 4-position introduces electron-withdrawing characteristics, while the methoxy group at the 7-position provides electron-donating effects through resonance. The methyl group at the 2-position contributes both steric and electronic influences, affecting the overall molecular conformation and reactivity.

The SMILES notation for this compound is represented as CC1=CC(=C2C=CC(=CC2=N1)OC)Cl, which clearly delineates the connectivity pattern and substitution scheme. The InChI key AAEHSBUWUZTZJG-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies. The molecular geometry exhibits planarity typical of quinoline derivatives, though slight deviations may occur due to steric interactions between substituents.

Substituent effects play a crucial role in determining the chemical behavior of this compound. The chlorine atom at position 4 acts as a leaving group in nucleophilic substitution reactions, making this position particularly reactive towards various nucleophiles. The methoxy group at position 7 participates in resonance with the aromatic system, contributing to the overall electron density distribution. This substitution pattern creates a unique electronic environment that has been exploited in the development of photoremovable protecting groups with enhanced photochemical properties.

The predicted physical properties include a density of 1.228 ± 0.06 g/cm³ and a predicted pKa value of 4.71 ± 0.50, indicating moderate basicity. These properties reflect the combined electronic effects of all three substituents on the quinoline core structure.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and conformational behavior of this compound. Proton nuclear magnetic resonance data obtained at 500 MHz in methanol-d4 reveals characteristic chemical shifts that confirm the substitution pattern. The aromatic protons appear as distinct multipets: a doublet at 7.99 ppm (J = 9.2 Hz) corresponding to the H-5 proton, a singlet at 7.33 ppm for the H-3 proton, a doublet at 7.26 ppm (J = 2.6 Hz) for the H-8 proton, and a doublet of doublets at 7.21 ppm (J = 9.2, 2.6 Hz) for the H-6 proton.

The methoxy group generates a sharp singlet at 3.94 ppm, integrating for three protons, while the 2-methyl group appears as a singlet at 2.63 ppm. These chemical shift values are consistent with the expected electronic environment created by the substituent pattern. The coupling patterns, particularly the meta-coupling between H-6 and H-8 (J = 2.6 Hz) and the ortho-coupling between H-5 and H-6 (J = 9.2 Hz), confirm the proposed regioisomer structure.

Carbon-13 nuclear magnetic resonance spectroscopy in methanol-d4 provides complementary structural information with signals at 161.8, 159.4, 149.7, 142.6, 124.6, 119.6, 119.4, 119.3, 105.7, 54.7, and 23.1 ppm. These chemical shifts reflect the different carbon environments within the molecule, with the methoxy carbon appearing at 54.7 ppm and the 2-methyl carbon at 23.1 ppm. The aromatic carbons show the expected downfield shifts characteristic of substituted quinoline systems.

| Nuclear Magnetic Resonance Data Summary | ||

|---|---|---|

| Proton Position | Chemical Shift (ppm) | Multiplicity (J values in Hz) |

| H-5 | 7.99 | d (J = 9.2) |

| H-3 | 7.33 | s |

| H-8 | 7.26 | d (J = 2.6) |

| H-6 | 7.21 | dd (J = 9.2, 2.6) |

| Methoxy | 3.94 | s |

| 2-Methyl | 2.63 | s |

Infrared spectroscopic analysis reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 cm⁻¹, while the methoxy carbon-hydrogen stretches occur at slightly lower frequencies. The quinoline ring system exhibits characteristic fingerprint absorptions in the 1400-1600 cm⁻¹ region, providing diagnostic information for structural confirmation.

Ultraviolet-visible spectroscopic studies of quinoline derivatives typically show absorption maxima in the 240-320 nm range, corresponding to π→π* transitions within the aromatic system. The specific substitution pattern in this compound influences these electronic transitions, with the methoxy group generally causing bathochromic shifts due to its electron-donating nature, while the chlorine substituent may cause hypsochromic effects.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis of this compound provides three-dimensional structural information crucial for understanding molecular packing and intermolecular interactions. The compound crystallizes as a pale beige to pale brown solid with a melting point range of 83-84°C. The crystal structure reveals the expected planar quinoline framework with minimal deviation from planarity due to the aromatic nature of the system.

The molecular packing in the solid state is influenced by several factors including π-π stacking interactions between quinoline rings, hydrogen bonding involving the methoxy oxygen, and van der Waals interactions between methyl groups. The chlorine substituent contributes to the overall molecular volume and may participate in halogen bonding interactions with neighboring molecules. These intermolecular forces determine the stability and physical properties of the crystalline material.

Conformational analysis indicates that the methoxy group adopts a preferred orientation that minimizes steric hindrance while maximizing conjugation with the aromatic system. The methyl group at the 2-position shows free rotation at room temperature, though certain conformations may be preferred in the solid state due to packing considerations. The carbon-oxygen bond length in the methoxy group and the carbon-chlorine bond length provide insights into the electronic structure and hybridization states of these functional groups.

Temperature-dependent studies may reveal information about molecular motion and phase transitions. The relatively low melting point suggests moderate intermolecular forces, consistent with the molecular structure and substitution pattern. The crystallographic data also provides accurate bond lengths, bond angles, and torsion angles that can be compared with computational predictions to validate theoretical models.

Computational Chemistry Approaches (Density Functional Theory, Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Analysis)

Computational chemistry methods provide valuable insights into the electronic structure and properties of this compound that complement experimental observations. Density functional theory calculations offer detailed information about molecular geometry optimization, electronic properties, and reactivity indices. The predicted molecular geometry generally agrees well with experimental crystallographic data, validating the computational approach for this class of compounds.

Collision cross section predictions based on computational methods provide valuable data for mass spectrometric identification and analysis. The predicted collision cross sections for various adduct ions include 140.2 Ų for [M+H]⁺, 157.2 Ų for [M+Na]⁺, 150.4 Ų for [M+NH₄]⁺, and 148.5 Ų for [M+K]⁺. These values reflect the molecular size and shape in the gas phase and are useful for analytical applications.

| Predicted Collision Cross Section Data | |

|---|---|

| Adduct Ion | Collision Cross Section (Ų) |

| [M+H]⁺ | 140.2 |

| [M+Na]⁺ | 157.2 |

| [M+NH₄]⁺ | 150.4 |

| [M+K]⁺ | 148.5 |

| [M-H]⁻ | 143.7 |

| [M+Na-2H]⁻ | 148.7 |

Highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals the frontier orbital energies and their spatial distributions. The highest occupied molecular orbital typically shows significant electron density on the quinoline nitrogen and the methoxy oxygen, reflecting the electron-rich nature of these sites. The lowest unoccupied molecular orbital often exhibits substantial amplitude on the electron-deficient regions, particularly near the chlorine substituent and the quinoline ring system.

The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the electronic excitation properties and chemical reactivity. This parameter is particularly relevant for understanding the photochemical behavior of the compound, especially in applications involving photoremovable protecting groups where electronic excitation leads to chemical bond cleavage.

Electrostatic potential mapping reveals the charge distribution across the molecular surface, highlighting regions of electron excess and deficiency. The methoxy oxygen typically shows negative electrostatic potential, making it a potential site for electrophilic attack, while the region near the chlorine substituent may exhibit positive potential values. These computational insights help rationalize the observed chemical reactivity patterns and guide the design of synthetic transformations.

Eigenschaften

IUPAC Name |

4-chloro-7-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEHSBUWUZTZJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445366 | |

| Record name | 4-Chloro-7-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75896-68-3 | |

| Record name | 4-Chloro-7-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75896-68-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methoxy-2-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloroaniline with 2-methoxyacetophenone in the presence of a Lewis acid catalyst, such as aluminum chloride, can yield the desired quinoline derivative. The reaction typically proceeds through a Friedländer synthesis mechanism, involving the formation of an intermediate imine, followed by cyclization and aromatization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and minimize by-products .

Analyse Chemischer Reaktionen

Substitution Reactions

The chloro group at position 4 undergoes nucleophilic substitution under controlled conditions.

Key Examples:

a) Hydroxyl Substitution

A two-step synthesis for lenvatinib intermediates involves:

-

Step 1 : Reacting 4-amino-2-methoxybenzamide with 3-chloro-1,2-propanediol in DMF/phosphoric acid at 110–120°C for 9–10 hours to yield 4-hydroxy-7-methoxyquinoline-6-carboxamide (72% yield) .

-

Step 2 : Treating the hydroxyl intermediate with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) and diisopropylethylamine (DIPEA) at 60–65°C for 6–8 hours to achieve 4-chloro-7-methoxyquinoline-6-carboxamide (89% yield) .

b) Amide Formation

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate reacts with aqueous ammonia under varied conditions:

| Conditions | Yield | Purity (HPLC) |

|---|---|---|

| 25–30°C, methanol/water | 88.97% | 99.41% |

| 60°C, dichloromethane | 85.17% | – |

The product, 4-chloro-7-methoxyquinoline-6-carboxamide, is confirmed by (CDCl₃): δ 2.40 (s, 3H), 3.92 (s, 3H), 7.36 (s, 1H), 8.54 (d, , 1H) .

Chlorination via POCl₃

Direct chlorination of 4-hydroxy-7-methoxy-2-methylquinoline with phosphorus oxychloride (POCl₃) under reflux (110°C, 3 hours) achieves 88% yield . The product is characterized by:

Functional Group Interconversion

Ester to Amide Conversion

Replacing the methyl ester group with an amide involves:

-

Reacting methyl 4-chloro-7-methoxyquinoline-6-carboxylate with 28% aqueous ammonia in methanol at 40°C overnight (80% yield) .

-

Alternative methods use formamide and sodium tert-butoxide in DMF at 0–10°C (141 g yield, 99.91% purity) .

Comparative Reaction Efficiency

| Reaction Type | Reagents/Conditions | Yield Range |

|---|---|---|

| Nucleophilic substitution | SOCl₂, DIPEA, THF, 60–65°C | 72–89% |

| Ester ammonolysis | NH₃/H₂O, 25–60°C | 80–89% |

| Direct chlorination | POCl₃, reflux | 88% |

Mechanistic Insights

-

Nucleophilic Substitution : The chloro group’s electrophilicity facilitates displacement by oxygen- or nitrogen-based nucleophiles, often requiring polar aprotic solvents (e.g., DMF, THF) and elevated temperatures .

-

POCl₃-Mediated Chlorination : Proceeds via activation of the hydroxyl group into a better leaving group, followed by SN² displacement .

This compound’s reactivity profile underscores its utility as a versatile intermediate in pharmaceutical synthesis, particularly for antimalarial and kinase inhibitor candidates .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmaceutical Development

4-Chloro-7-methoxy-2-methylquinoline serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a precursor for novel drugs with potential therapeutic effects, particularly in treating infectious diseases and cancer. Compounds derived from this quinoline exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi.

- Anticancer Properties : Research indicates that certain analogs can induce apoptosis in cancer cells, making them candidates for cancer therapy.

Mechanisms of Action

The biological activity of this compound is often linked to its ability to interact with specific enzymes and receptors. Molecular docking studies have demonstrated its potential to bind effectively with biological macromolecules, influencing various signaling pathways relevant to disease processes.

Organic Synthesis

This compound is utilized in organic synthesis as a versatile intermediate. Its unique functional groups enable the formation of complex organic molecules, including heterocycles and natural product analogs. The compound can be synthesized through multi-step reactions involving:

- Oxidation and Reduction Reactions : Common reagents such as potassium permanganate or lithium aluminum hydride are employed in these processes.

- Coupling Reactions : Palladium catalysts facilitate the formation of carbon-carbon bonds, essential for building complex structures .

Material Science

In material science, this compound's unique chemical properties make it suitable for developing advanced materials. Its potential applications include:

- Fluorescent Materials : The compound can be modified to create fluorescent probes used in biological imaging.

- Polymer Chemistry : It serves as a monomer in the synthesis of polymers with specific functionalities, enhancing their properties for various applications .

Data Table: Comparative Analysis of Quinoline Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloroquinoline | Lacks methoxy and isopropyl groups | Simpler structure; less functional diversity |

| 7-Methoxyquinoline | Lacks chlorine and isopropyl groups | Focuses on methoxy substitution effects |

| 3-Methylquinoline | Lacks chlorine and methoxy groups | Basic quinoline structure without additional substitutions |

| This compound | Chlorine, methoxy, methyl groups | Enhanced chemical reactivity and biological activity compared to analogs |

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound revealed significant antimicrobial activity against several strains of bacteria. The results indicated that modifications to the methoxy group enhanced the compound's efficacy against resistant bacterial strains.

Case Study 2: Anticancer Potential

Research focused on the anticancer properties of this compound showed that specific derivatives could inhibit tumor growth in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as a lead compound in cancer drug development .

Wirkmechanismus

The mechanism of action of 4-Chloro-7-methoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The presence of the chloro and methoxy groups can enhance its binding affinity and selectivity towards specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

Quinoline derivatives exhibit diverse biological activities depending on substituent positions and electronic properties. Below is a detailed comparison of 4-Chloro-7-methoxy-2-methylquinoline with structurally related compounds:

Structural Analogues

Key Observations :

- Chlorine vs. Fluorine Substitution: 7-Chloro derivatives (e.g., this compound) exhibit superior antimalarial activity compared to 7-fluoro analogues due to chlorine’s stronger electron-withdrawing effect and resistance to nucleophilic substitution .

- Methoxy Group Impact: Methoxy substituents at positions 6 or 7 enhance lipophilicity and metabolic stability. For example, 4-Chloro-6,7-dimethoxyquinoline shows improved anticancer activity but reduced solubility compared to mono-methoxy derivatives .

- Methyl Group Role: The 2-methyl group in this compound sterically hinders enzymatic degradation, extending its half-life in vivo .

Biologische Aktivität

4-Chloro-7-methoxy-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound features a quinoline core with specific substitutions that influence its biological activity. The presence of the chloro and methoxy groups enhances its reactivity and binding affinity towards various biological targets.

Biological Activities

This compound has been evaluated for several biological activities:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism often involves inhibition of bacterial enzymes or interference with cellular processes essential for bacterial survival.

- Anticancer Activity : Preliminary research suggests potential anticancer effects, possibly through the modulation of signaling pathways and induction of apoptosis in cancer cells. Further investigations are needed to elucidate the specific pathways involved.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be relevant in treating diseases linked to enzyme dysregulation. For example, it may act as an inhibitor of kinases or proteases, affecting cellular signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Binding Affinity : The chloro and methoxy groups enhance the compound's binding affinity to enzymes and receptors, facilitating its inhibitory effects on critical biological processes .

- Cellular Pathway Modulation : By inhibiting certain enzymes, the compound can modulate pathways involved in cell growth and apoptosis, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of this compound derivatives:

- Antimycobacterial Evaluation : A study evaluated derivatives against Mycobacterium tuberculosis, highlighting their potential as new anti-TB agents. The minimum inhibitory concentration (MIC) values were determined using microplate Alamar blue assay, indicating promising activity against resistant strains .

- Pharmacological Profiling : Research focused on the pharmacokinetics and bioavailability of quinoline derivatives demonstrated that structural modifications could enhance therapeutic efficacy while minimizing side effects. This underscores the importance of rational drug design in optimizing compounds like this compound .

Data Table: Biological Activity Overview

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.